molecular formula C8H10BrNO2 B3086422 3-Bromo-2,5-dimethoxyaniline CAS No. 115929-62-9

3-Bromo-2,5-dimethoxyaniline

Cat. No.: B3086422
CAS No.: 115929-62-9
M. Wt: 232.07 g/mol
InChI Key: GPCODUGWJGGDIV-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is a heterocyclic compound that is an isomer of cystodamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dimethoxyaniline can be synthesized through the Diels-Alder reaction between 2,5-dimethoxybenzaldehyde and 3-bromoanisole. This reaction yields the compound as a diene, which then undergoes cyclization to form the pentacyclic ring system .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of palladium-catalyzed amination reactions. These methods are preferred due to their efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2,5-dimethoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antihistamine and anticholinergic effects by binding to histamine and acetylcholine receptors, respectively. This binding inhibits the action of these neurotransmitters, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: 3-Bromo-2,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCODUGWJGGDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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